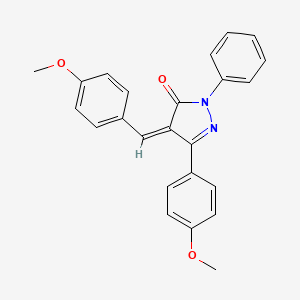
(4Z)-4-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-3-(4-METHOXYPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This compound is characterized by the presence of methoxyphenyl groups and a pyrazolone core, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-(4-METHOXYPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aldehydes and hydrazines under controlled conditions. Common synthetic routes include:
Aldol Condensation: This involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate product undergoes cyclization to form the pyrazolone ring, often facilitated by acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4Z)-3-(4-METHOXYPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound’s biological activities make it a subject of interest in biological research. Studies have investigated its potential as an anti-inflammatory and analgesic agent, exploring its interactions with biological targets.
Medicine
In medicine, derivatives of this compound are being studied for their potential therapeutic applications. Research focuses on their efficacy and safety as anti-inflammatory, analgesic, and antipyretic agents.
Industry
Industrially, the compound is used in the development of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of (4Z)-3-(4-METHOXYPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with receptors and signaling pathways that modulate pain and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory and analgesic properties.
Metamizole: Known for its analgesic and antipyretic effects.
Antipyrine: Used for its analgesic and antipyretic activities.
Uniqueness
(4Z)-3-(4-METHOXYPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern and the presence of methoxy groups, which may enhance its pharmacological properties and provide distinct advantages over other pyrazolone derivatives.
Propiedades
Fórmula molecular |
C24H20N2O3 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
(4Z)-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C24H20N2O3/c1-28-20-12-8-17(9-13-20)16-22-23(18-10-14-21(29-2)15-11-18)25-26(24(22)27)19-6-4-3-5-7-19/h3-16H,1-2H3/b22-16- |
Clave InChI |
NLASSTUTATZQEA-JWGURIENSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706501.png)
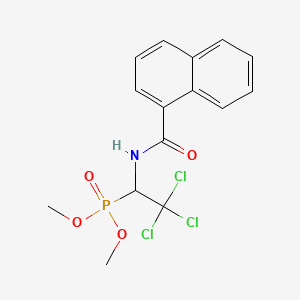
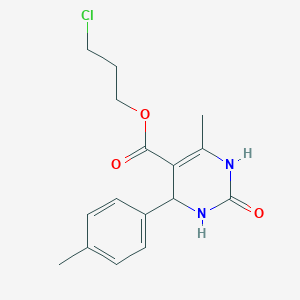
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706512.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11706535.png)

![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
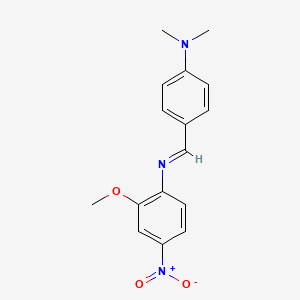
![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B11706557.png)
![1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B11706559.png)
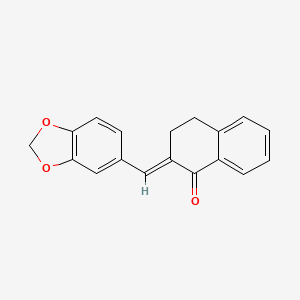
![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)

